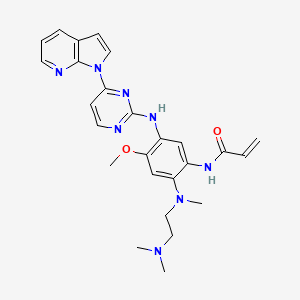

Egfr-IN-85

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H30N8O2 |

|---|---|

分子量 |

486.6 g/mol |

IUPAC名 |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[(4-pyrrolo[2,3-b]pyridin-1-ylpyrimidin-2-yl)amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C26H30N8O2/c1-6-24(35)29-19-16-20(22(36-5)17-21(19)33(4)15-14-32(2)3)30-26-28-12-9-23(31-26)34-13-10-18-8-7-11-27-25(18)34/h6-13,16-17H,1,14-15H2,2-5H3,(H,29,35)(H,28,30,31) |

InChIキー |

ZRIDXQHWFDIMJI-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)OC |

製品の起源 |

United States |

Foundational & Exploratory

Mechanism of Action of Third-Generation EGFR Inhibitors: A Technical Guide

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through activating mutations in the kinase domain, is a key driver in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[3][4]

The development of EGFR Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC. First-generation TKIs (e.g., gefitinib, erlotinib) are reversible inhibitors that showed significant efficacy but were hampered by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[3][5] This mutation increases the receptor's affinity for ATP, outcompeting the reversible inhibitors.[3][5] Second-generation TKIs (e.g., afatinib, dacomitinib) were developed as irreversible inhibitors but their potency against T790M was limited by dose-limiting toxicities due to simultaneous inhibition of wild-type (WT) EGFR.[6][7]

This guide provides an in-depth examination of third-generation EGFR inhibitors, a class of drugs specifically designed to overcome T790M-mediated resistance while sparing WT EGFR, thereby offering a wider therapeutic window.

Core Mechanism of Action: Covalent Inhibition and Mutant Selectivity

The defining feature of third-generation EGFR TKIs, such as osimertinib, rociletinib, and olmutinib, is their dual characteristic of being both highly selective for EGFR-sensitizing and T790M resistance mutations, and forming an irreversible covalent bond with the receptor.[3][6][8]

1. Targeting the T790M Gatekeeper Mutation: Third-generation inhibitors were engineered to effectively inhibit the kinase activity of EGFR harboring the T790M mutation.[3][8] This allows them to be highly effective in patients who have developed resistance to first- and second-generation TKIs.[5]

2. Irreversible Covalent Bonding: These inhibitors possess a reactive chemical group (a Michael acceptor) that forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[3][9][10][11] This irreversible binding permanently inactivates the enzyme, overcoming the increased ATP affinity conferred by the T790M mutation.[7][10]

3. Selectivity for Mutant vs. Wild-Type EGFR: A key advantage is their significantly higher potency against mutant forms of EGFR (e.g., L858R/T790M) compared to WT EGFR.[7][8] For instance, osimertinib demonstrates approximately 200 times greater potency against the L858R/T790M mutant than against WT-EGFR.[7][8] This selectivity is achieved through structural designs that exploit the conformational changes in the ATP-binding pocket induced by the activating and T790M mutations. This sparing of WT EGFR leads to a more favorable safety profile, with reduced incidence of toxicities like skin rash and diarrhea that are common with less selective inhibitors.[6][9]

Inhibition of Downstream Signaling Pathways

Upon activation by ligands like EGF, EGFR dimerizes and undergoes autophosphorylation on tyrosine residues.[12] This creates docking sites for adaptor proteins, triggering downstream signaling cascades crucial for cell growth and survival.[12] The two major pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation, invasion, and metastasis.[12]

-

PI3K-AKT-mTOR Pathway: A major driver of cell survival and anti-apoptotic signals.[12]

Third-generation EGFR inhibitors, by irreversibly blocking the kinase activity of the mutant receptor, prevent its autophosphorylation. This abrogates the recruitment and activation of downstream signaling molecules, effectively shutting down the MAPK and PI3K-AKT pathways and leading to the inhibition of tumor cell proliferation and induction of apoptosis.

Quantitative Efficacy Data

The potency and selectivity of third-generation EGFR inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values against various EGFR genotypes.

| Inhibitor | EGFR WT | EGFR L858R | EGFR Del19 | EGFR L858R/T790M | EGFR Del19/T790M | Reference |

| Gefitinib (1st Gen) | 260 | 23 | 12 | >10,000 | >10,000 | [3][8] |

| Afatinib (2nd Gen) | 10 | 0.5 | 0.4 | 250 | 125 | [3][8] |

| Osimertinib (3rd Gen) | 490 | 21 | 12 | 15 | 13 | [8][13] |

| Rociletinib (3rd Gen) | 217 | 25 | 13 | 26 | 13 | [3][8] |

| Olmutinib (3rd Gen) | 92 | 7 | 8 | 2 | 1 | [8] |

| Nazartinib (3rd Gen) | 1031 | 1.1 | 0.3 | 4.3 | 1.4 | [14] |

| All IC50 values are in nanomolar (nM) and represent approximate values compiled from cited literature; exact values may vary based on specific assay conditions. |

Clinical trial data further underscore the efficacy of these inhibitors in T790M-positive NSCLC patients who have progressed on prior TKI therapy.

| Inhibitor | Trial | Median PFS (months) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Osimertinib | AURA3 | 10.1 | 71% | - | [7][13] |

| Osimertinib | AURA2 | 9.9 | 70% | 92% | [13] |

| Rociletinib | TIGER-2 | 5.9 | 34% | 76.3% | [11] |

| Olmutinib | Phase II | 7.0 | 56% | 90% | [8] |

| Nazartinib | Phase I | 9.2 | 44% | 91% | [5][13] |

| Avitinib | Phase I/II | 7.5 | 52.2% | 88% | [11] |

| PFS: Progression-Free Survival; ORR: Objective Response Rate; DCR: Disease Control Rate. |

Mechanisms of Acquired Resistance

Despite the initial success of third-generation TKIs, acquired resistance inevitably develops. The most prevalent mechanism is a tertiary mutation at the covalent binding site.

On-Target Resistance: The C797S Mutation The most common mechanism of resistance to third-generation TKIs is a missense mutation in exon 20 that substitutes the cysteine at position 797 with a serine (C797S).[7][9][15] This substitution removes the thiol group necessary for the formation of the irreversible covalent bond, rendering the inhibitors ineffective while often preserving the kinase's enzymatic activity.[5][10]

The therapeutic strategy following C797S-mediated resistance depends on the allelic context of the T790M mutation:

-

C797S and T790M in trans (on different alleles): The tumor cells may regain sensitivity to a combination of first- and third-generation TKIs.[8]

-

C797S and T790M in cis (on the same allele): These tumors are resistant to all currently approved EGFR TKIs, necessitating the development of new therapeutic strategies.[5][15]

-

C797S without T790M: In cases where C797S arises in the absence of T790M (e.g., when a third-generation TKI is used first-line), tumors may become sensitive to first-generation TKIs.[8][16]

Off-Target Resistance Mechanisms Other, less frequent mechanisms of resistance include the activation of bypass signaling pathways that allow cancer cells to circumvent their dependence on EGFR. These include:

Key Experimental Methodologies

The characterization of third-generation EGFR inhibitors relies on a suite of biochemical and cell-based assays.

Experimental Protocol 1: EGFR Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory activity of a compound against purified EGFR kinase domains (WT and various mutant forms) and calculate its IC50 value.

Methodology:

-

Reagents and Buffers:

-

Purified, recombinant human EGFR kinase domain (WT, L858R/T790M, etc.).

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[17]

-

Peptide Substrate (e.g., a poly-Glu-Tyr peptide).

-

ATP (adenosine triphosphate).

-

Test Inhibitor (serially diluted in DMSO).

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity).[17]

-

-

Procedure:

-

In a 384-well plate, add 1 µL of the test inhibitor at various concentrations.[17]

-

Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for the enzyme).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[17]

-

Stop the reaction and measure kinase activity. Using the ADP-Glo™ system:

-

Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output via a luciferase reaction.

-

-

Record luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence signals to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Protocol 2: Cell-Based Proliferation Assay

Objective: To determine the potency of an inhibitor in suppressing the proliferation of cancer cell lines whose growth is dependent on specific EGFR mutations.

Methodology:

-

Cell Lines and Culture:

-

Select appropriate NSCLC cell lines. For example:

-

Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.[18]

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of the test inhibitor in culture medium.

-

Remove the old medium from the plates and add 100 µL of the medium containing the inhibitor (or DMSO as a vehicle control).

-

Incubate the plates for 72 hours.

-

-

Viability Measurement (MTS Assay):

-

Add 20 µL of a commercial MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

-

Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each cell line.

-

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR interactive pathway | Abcam [abcam.com]

- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 9. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]

- 10. Acquired resistance to third-generation EGFR-TKIs and emerging next-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The advance of the third‑generation EGFR‑TKI in the treatment of non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]

- 16. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com.cn [promega.com.cn]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Novel Covalent EGFR Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of EGFR Inhibition in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression, gene amplification, or activating mutations, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Consequently, EGFR has emerged as a major therapeutic target in oncology.[5]

The first generation of EGFR inhibitors, such as gefitinib and erlotinib, were designed to be reversible, ATP-competitive agents.[5][6] While initially effective in patients with specific activating mutations (e.g., L858R, exon 19 deletions), their efficacy was often short-lived due to the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[5][7]

This challenge spurred the development of second-generation inhibitors, like afatinib and dacomitinib. These compounds feature an electrophilic "warhead" that forms an irreversible, covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, enabling them to inhibit resistant forms of EGFR.[5][8] However, their utility was limited by significant dose-limiting toxicities stemming from the simultaneous inhibition of wild-type (WT) EGFR.[5]

The third generation of inhibitors, exemplified by osimertinib, was engineered to selectively target EGFR harboring the T790M resistance mutation while sparing WT EGFR, thereby offering a much-improved therapeutic window.[5][9] Despite their success, resistance to third-generation inhibitors inevitably emerges, often through a C797S mutation that prevents covalent bond formation.[7][10] This ongoing evolutionary battle between inhibitor development and tumor resistance underscores the need for novel strategies and the discovery of fourth-generation inhibitors.

This guide provides a technical overview of the core principles behind the discovery and synthesis of covalent EGFR inhibitors, detailing key experimental protocols and data for researchers in the field.

The EGFR Signaling Pathway

Activation of EGFR by its cognate ligands, such as Epidermal Growth Factor (EGF), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[1] These phosphorylated sites serve as docking platforms for various adaptor proteins, triggering a cascade of downstream signaling pathways crucial for cell growth and survival.[11] The two major axes of this signaling network are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which culminate in the regulation of gene expression and cellular processes that promote tumorigenesis.[2][4][11]

General Workflow for Covalent Inhibitor Discovery

The discovery of novel covalent EGFR inhibitors is a structured process that integrates computational design, chemical synthesis, and rigorous biological evaluation. The general workflow begins with identifying a suitable nucleophilic residue within the target's active site—in EGFR, this is Cys797.[8] A reversible binding scaffold is then designed or identified, which positions a reactive electrophile (the "warhead") in close proximity to the target cysteine to facilitate covalent bond formation. A critical aspect of development is optimizing the reactivity of the warhead to ensure potent target inhibition while minimizing off-target reactions that could lead to toxicity.[12]

Synthesis of Key Covalent EGFR Inhibitors

The synthesis of covalent EGFR inhibitors involves multi-step organic chemistry routes. While detailed schematics are beyond the scope of this guide, the general strategies often involve building a core heterocyclic scaffold (e.g., quinazoline for afatinib and dacomitinib, or pyrimidine for osimertinib) and subsequently introducing the aniline side chain and the acrylamide warhead.

-

Afatinib Synthesis: The synthesis of afatinib involves the construction of a 4-anilinoquinazoline core. A key step is the coupling of a dichlorinated quinazoline intermediate with a protected aminophenol derivative. The final steps typically involve the introduction of the (S)-tetrahydrofuran-3-yl)oxy side chain and the attachment of the acryloyl chloride warhead to the aniline nitrogen, followed by salt formation to yield afatinib dimaleate.[6]

-

Osimertinib Synthesis: The synthesis of osimertinib is centered on a 2,4-diaminopyrimidine core. A crucial step involves a Suzuki or Stille coupling to attach the indole moiety at the 5-position of the pyrimidine ring. The N,N-dimethylaminoethyl side chain is introduced via nucleophilic substitution, and the final key step is the acylation of the 2-amino group with acryloyl chloride to install the covalent warhead.[13]

Data Presentation: Biological Activity of Covalent EGFR Inhibitors

The efficacy and selectivity of covalent EGFR inhibitors are quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to compare the potency of different compounds.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of Representative EGFR Inhibitors

| Compound | EGFR (WT) | EGFR (L858R/T790M) | EGFR (L858R/T790M/C797S) | Selectivity (WT vs Mutant) | Reference(s) |

| Afatinib | ~1 | ~10 | >1000 | ~0.1x | [9] |

| Dacomitinib | ~6 | ~15 | >1000 | ~0.4x | [9] |

| Osimertinib | ~500 | ~1 | ~410 | ~500x | [9][14] |

| Compound 22a | >700 | N/A | 137 | >5.4x | [14] |

| PD13 | 11.64 | 10.51 | N/A | ~1.1x | [15] |

Note: Compound 22a and PD13 are examples of novel inhibitors under investigation.

Table 2: Anti-proliferative Activity (IC50, µM) in NSCLC Cell Lines

| Compound | H1975 (L858R/T790M) | PC-9 (del19) | A549 (WT) | Reference(s) |

| Osimertinib | ~0.02 | ~0.01 | >10 | [16] |

| PD13 | 33.87 | N/A | 18.09 | [15] |

| C-005 | ~0.008 | ~0.001 | ~1.5 | [16] |

Note: PD13 and C-005 are examples of novel inhibitors under investigation.

Experimental Protocols

Protocol 1: Biochemical EGFR Kinase Assay

This protocol describes a continuous-read, fluorescence-based assay to determine the IC50 value of an inhibitor against a purified EGFR kinase domain.[17]

Materials:

-

Purified recombinant EGFR kinase (e.g., WT, T790M/L858R)

-

Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT

-

ATP solution

-

Fluorescent peptide substrate (e.g., Y12-Sox)

-

Test inhibitors dissolved in DMSO

-

384-well, non-binding surface microtiter plate

-

Fluorescence plate reader (λex=360 nm / λem=485 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in 50% DMSO.

-

Enzyme Pre-incubation: In a 384-well plate, add 5 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well.

-

Add 0.5 µL of the serially diluted inhibitor or DMSO (for control wells) to the corresponding wells.

-

Incubate the plate for 30 minutes at room temperature (or 27°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a master mix of ATP and peptide substrate in kinase reaction buffer (e.g., 15 µM ATP and 5 µM peptide final concentration).

-

Start the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence every ~70 seconds for 30-120 minutes.

-

Data Analysis:

-

Examine the progress curves for linear reaction kinetics.

-

Determine the initial velocity (slope of the linear portion) for each reaction.

-

Plot the initial velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., log[Inhibitor] vs. Response, Variable Slope model) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

-

Protocol 2: Cell Viability MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an EGFR inhibitor.[18][19]

Materials:

-

NSCLC cell lines (e.g., H1975, A549)

-

Complete cell culture medium

-

Test inhibitors dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well, flat-bottom tissue culture plates

-

Multi-well spectrophotometer (absorbance at 570-600 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor solutions. Include vehicle-only (DMSO) controls.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

-

Data Acquisition: Measure the absorbance of each well at ~590 nm using a plate reader.

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium + MTT + solvent only).

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Protocol 3: Western Blotting for EGFR Phosphorylation

This protocol is used to confirm that a covalent inhibitor is engaging its target and blocking downstream signaling by assessing the phosphorylation status of EGFR.[20][21]

Materials:

-

NSCLC cell lines

-

Serum-free medium

-

Test inhibitor

-

EGF

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBS-T)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to attach. Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with the test inhibitor at a specified concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine protein concentration (e.g., using a BCA assay).

-

SDS-PAGE and Transfer: Denature protein samples by boiling in sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBS-T.

-

Incubate with the HRP-conjugated secondary antibody for 1-3 hours at room temperature.

-

Wash the membrane again three times with TBS-T.

-

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total EGFR.

-

Analysis: Compare the intensity of the phospho-EGFR bands between different treatment conditions to assess the inhibitory effect of the compound. A reduction in the p-EGFR signal in inhibitor-treated, EGF-stimulated cells compared to the EGF-only control indicates effective target inhibition.

Conclusion and Future Directions

The development of covalent inhibitors has revolutionized the treatment of EGFR-mutant NSCLC, particularly in overcoming resistance to first-generation therapies.[22] The success of third-generation inhibitors like osimertinib highlights the power of structure-based design in achieving both potency and selectivity.[9] However, the emergence of new resistance mutations, such as C797S, necessitates continued innovation.[7] Future research is focused on developing fourth-generation inhibitors that can overcome this resistance, exploring non-covalent strategies, and identifying novel combination therapies to provide more durable clinical responses.[10][23] The principles and protocols outlined in this guide provide a foundational framework for researchers contributing to this critical area of drug discovery.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Precedence and Promise of Covalent Inhibitors of EGFR and KRAS for Patients with Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. researchhub.com [researchhub.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. youtube.com [youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of EGFR Kinase Domain Mutations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural biology of Epidermal Growth Factor Receptor (EGFR) kinase domain mutations, their impact on receptor function, and their implications for targeted cancer therapy. We will delve into the molecular mechanisms of common mutations, the structural basis of drug resistance, and detailed experimental protocols for studying these phenomena.

Introduction to EGFR and Its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization, leading to the activation of its intracellular kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell growth and survival.[2][3][4][5][6][7][8][9]

Dysregulation of EGFR signaling, often through mutations in its kinase domain, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). These mutations can lead to constitutive, ligand-independent activation of the receptor, promoting uncontrolled cell growth.

Common EGFR Kinase Domain Mutations and Their Structural Consequences

Somatic mutations in the EGFR kinase domain are frequently observed in NSCLC and are predictive of the response to targeted therapies with tyrosine kinase inhibitors (TKIs). The most prevalent mutations include in-frame deletions in exon 19 and the L858R point mutation in exon 21.

Activating Mutations: Exon 19 Deletions and L858R

-

Exon 19 Deletions (e.g., ΔELREA): These deletions, occurring near the beginning of the αC-helix, are the most common type of EGFR mutation. Structurally, these deletions shorten the loop connecting the β3-strand and the αC-helix. This alteration is thought to stabilize the active "αC-in" conformation of the kinase domain, thereby promoting its catalytic activity.[7] Molecular dynamics simulations suggest that the ΔELREA mutation stabilizes the active conformation by rigidifying the flexible β3-αC loop.[7]

-

L858R Mutation: This missense mutation in the activation loop substitutes a leucine with a more bulky and charged arginine residue. In the inactive state, the L858 residue is located in a hydrophobic pocket. The L858R substitution disrupts this hydrophobic packing, destabilizing the inactive conformation and shifting the equilibrium towards the active state.[7] This leads to constitutive kinase activity.

The structural consequence of these activating mutations is a shift in the conformational equilibrium of the kinase domain towards the active state, leading to ligand-independent signaling.

Resistance Mutations: T790M and C797S

The initial success of first- and second-generation EGFR TKIs is often limited by the emergence of acquired resistance.

-

T790M "Gatekeeper" Mutation: This is the most common mechanism of acquired resistance to first- and second-generation TKIs, accounting for 50-60% of cases. The threonine at position 790, known as the "gatekeeper" residue, is located at the entrance of the ATP-binding pocket. The substitution to a bulkier methionine residue was initially thought to cause steric hindrance, preventing the binding of TKIs. However, a primary mechanism of resistance is the increased affinity of the T790M mutant for ATP, which reduces the relative potency of ATP-competitive inhibitors.[6]

-

C797S Mutation: The development of third-generation irreversible TKIs, such as osimertinib, which covalently bind to Cys797 at the edge of the ATP-binding pocket, has been a significant advance in overcoming T790M-mediated resistance. However, a subsequent mutation at this site, C797S, confers resistance to these drugs. The substitution of cysteine with serine prevents the formation of the covalent bond, thereby abrogating the inhibitory activity of irreversible TKIs.[10] The allelic context of the C797S mutation (in cis or trans with T790M) has important implications for subsequent treatment strategies.[10]

Quantitative Data on EGFR Mutations

The following tables summarize key quantitative data related to the impact of EGFR mutations on kinase activity, ATP affinity, and inhibitor sensitivity.

Table 1: Kinase Activity and ATP Affinity of EGFR Mutants

| EGFR Variant | Fold Increase in Kinase Activity (vs. WT) | ATP Km (µM) |

| Wild-Type (WT) | 1 | ~1-7 |

| L858R | ~23 | Increased |

| Exon 19 Deletion (ΔELREA) | ~29 | Decreased |

| T790M | - | Increased |

| L858R + T790M | - | Significantly Increased |

Data compiled from multiple sources. Specific values can vary based on experimental conditions.[11][12]

Table 2: IC50 Values (nM) of EGFR Tyrosine Kinase Inhibitors (TKIs)

| Inhibitor | EGFR WT | EGFR L858R | EGFR ex19del | EGFR L858R+T790M | EGFR ex19del+T790M | EGFR L858R+T790M+C797S |

| Gefitinib | ~18.2 - 100 | ~10 - 50 | ~5 - 20 | >10,000 | >10,000 | >10,000 |

| Erlotinib | ~2 - 50 | ~7 - 20 | ~5 - 15 | >10,000 | >10,000 | >10,000 |

| Afatinib | ~1 - 31 | ~0.2 - 1 | ~0.2 - 1 | ~10 - 100 | ~10 - 100 | >1,000 |

| Osimertinib | ~50 - 500 | ~1 - 15 | ~1 - 15 | ~1 - 10 | ~1 - 10 | >1,000 |

IC50 values are indicative and can vary significantly depending on the cell line and assay conditions.[13][14][15][16][17][18][19][20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EGFR signaling and the workflows for their investigation is crucial for a deeper understanding.

EGFR Signaling Pathways

The following diagram illustrates the canonical EGFR signaling pathways that are frequently dysregulated in cancer.

Experimental Workflow for Structural Analysis

The determination of the three-dimensional structure of the EGFR kinase domain, both in its wild-type and mutant forms, is essential for understanding its function and for structure-based drug design.

Detailed Experimental Protocols

Expression and Purification of EGFR Kinase Domain for Structural Studies

A reliable supply of pure, active EGFR kinase domain is a prerequisite for structural and biochemical studies.

1. Gene Cloning and Expression Vector:

-

The human EGFR kinase domain (residues 696-1022) with desired mutations (e.g., L858R, T790M) is synthesized and cloned into a suitable expression vector, such as pET28a(+), often with an N-terminal His-tag and a cleavable SUMO tag to enhance solubility and facilitate purification.[19][21][22]

2. Protein Expression:

-

The expression vector is transformed into a suitable E. coli strain, such as Rosetta-II cells.[19][21][22]

-

Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-20 hours) to improve protein folding and solubility.[13][20]

3. Cell Lysis and Solubilization:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or β-mercaptoethanol), and protease inhibitors.

-

Cells are lysed by sonication or high-pressure homogenization.

-

If the protein is in inclusion bodies, a solubilizing agent like sarcosyl (1-1.5%) can be used.[19][21][22]

4. Protein Purification:

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged protein is eluted with an imidazole gradient.

-

Tag Cleavage: The His-SUMO tag is cleaved by a specific protease (e.g., ULP1) during dialysis against a low-imidazole buffer.

-

Reverse Affinity Chromatography: The cleaved protein solution is passed through the Ni-NTA column again to remove the cleaved tag and the protease.

-

Size-Exclusion Chromatography (SEC): The protein is further purified by SEC to separate the monomeric EGFR kinase domain from aggregates and other contaminants. The protein is eluted in a buffer suitable for downstream applications.[13][20]

5. Protein Characterization:

-

The purity of the protein is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer or a protein assay.

-

The identity of the protein is confirmed by mass spectrometry.

X-ray Crystallography of EGFR Kinase Domain

1. Crystallization:

-

Purified EGFR kinase domain (typically at 5-15 mg/mL) is mixed with a crystallization screen solution in various ratios using hanging-drop or sitting-drop vapor diffusion methods.[23][24][25]

-

Crystallization screens are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored for crystal growth.

-

Initial crystal hits are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.[23][24][25]

2. Data Collection:

-

Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.[26]

-

X-ray diffraction data are collected at a synchrotron source.[26]

3. Structure Determination and Refinement:

-

The diffraction data are processed, and the structure is solved by molecular replacement using a known EGFR kinase domain structure as a search model.

-

The model is refined against the experimental data, and the final structure is validated.

Cryo-Electron Microscopy of EGFR

1. Sample Preparation and Vitrification:

-

A small volume (3-4 µL) of purified EGFR protein (0.5-5 mg/mL) is applied to a glow-discharged cryo-EM grid.[27][28]

-

The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane to vitrify the sample.[1][28]

2. Data Collection:

-

The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector.

-

A large dataset of images (micrographs) is collected automatically.[1]

3. Image Processing and 3D Reconstruction:

-

The micrographs are processed to correct for beam-induced motion and to estimate the contrast transfer function (CTF).

-

Individual protein particles are picked from the micrographs.

-

The particles are classified into different 2D classes representing different views of the protein.

-

A 3D map of the protein is reconstructed from the 2D class averages.[28]

4. Model Building and Refinement:

-

An atomic model of the EGFR kinase domain is built into the cryo-EM density map.

-

The model is refined to improve its fit to the map and its stereochemistry.[1]

EGFR Kinase Activity Assay

This protocol describes a common method for measuring the kinase activity of EGFR and the inhibitory effects of compounds.

1. Reagents and Materials:

-

Purified recombinant EGFR kinase domain (wild-type or mutant)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

A suitable substrate (e.g., a synthetic peptide with a tyrosine residue that can be phosphorylated by EGFR)

-

A detection reagent to quantify phosphorylation (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)[29]

-

Test compounds (potential inhibitors)

2. Assay Procedure:

-

The kinase reaction is set up in a multi-well plate. Each well contains the EGFR enzyme, the substrate, and the kinase reaction buffer.

-

For inhibitor testing, various concentrations of the test compound are added to the wells.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

3. Data Analysis:

-

The kinase activity is determined by measuring the rate of product formation.

-

For inhibitor studies, the IC50 value (the concentration of inhibitor required to reduce the kinase activity by 50%) is calculated by plotting the kinase activity against the inhibitor concentration.

Allosteric Inhibition: A Novel Approach to Target Drug-Resistant EGFR

The emergence of resistance to ATP-competitive inhibitors has spurred the development of allosteric inhibitors, which bind to a site on the kinase domain distinct from the ATP-binding pocket.[14][15][30][31][32]

Mechanism of Action: Allosteric inhibitors typically stabilize the inactive conformation of the EGFR kinase domain. For instance, some allosteric inhibitors bind to a pocket that is only accessible in the "αC-helix out" inactive state. By locking the kinase in this inactive conformation, they prevent the conformational changes required for catalytic activity.[3][30]

Structural Basis: Crystal structures of EGFR in complex with allosteric inhibitors have revealed the molecular details of their binding and inhibitory mechanism. These structures show the inhibitor nestled in a pocket adjacent to the ATP-binding site, inducing a conformational change that disrupts the active site geometry.[9]

Advantages: A key advantage of allosteric inhibitors is their potential to be effective against mutations that confer resistance to ATP-competitive inhibitors, such as the T790M and C797S mutations. Since they do not compete with the high intracellular concentrations of ATP, they may also exhibit improved efficacy.

Conclusion

The structural and functional characterization of EGFR kinase domain mutations has been instrumental in the development of targeted therapies for NSCLC. A deep understanding of the molecular mechanisms underlying both drug sensitivity and resistance is crucial for the design of next-generation inhibitors. This guide has provided a comprehensive overview of the structural biology of EGFR mutations, along with detailed experimental protocols to facilitate further research in this critical area of cancer biology and drug discovery. The continued exploration of novel inhibitory strategies, such as allosteric inhibition, holds promise for overcoming the challenge of drug resistance and improving patient outcomes.

References

- 1. Structure and dynamics of the EGFR/HER2 heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR signaling pathways [pfocr.wikipathways.org]

- 8. biorxiv.org [biorxiv.org]

- 9. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 10. timothyspringer.org [timothyspringer.org]

- 11. Mechanistic insight toward EGFR activation induced by ATP: role of mutations and water in ATP binding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging Allosteric Mechanism of EGFR Activation in Physiological and Pathological Contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ntrs.nasa.gov [ntrs.nasa.gov]

- 24. mcgill.ca [mcgill.ca]

- 25. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Crystallization and preliminary X-ray crystallographic analysis of the EGF receptor ectodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]

- 29. Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. An allosteric mechanism for activation of the kinase domain of epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

EGFR signaling pathways in non-small cell lung cancer

An In-depth Technical Guide to EGFR Signaling Pathways in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone in the molecular pathogenesis of Non-Small Cell Lung Cancer (NSCLC). Constitutive activation of this pathway, driven by genetic mutations or protein overexpression, is a key oncogenic driver in a significant subset of NSCLC patients. This hyperactivity leads to uncontrolled cell proliferation, survival, invasion, and metastasis. The development of EGFR Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant NSCLC, transforming it into a paradigm of targeted cancer therapy. This technical guide provides a comprehensive overview of the core EGFR signaling cascades, the molecular mechanisms of their dysregulation, quantitative data on mutation and expression prevalence, and detailed protocols for key experimental techniques used in their study.

The Core EGFR Signaling Axis

EGFR, a member of the ErbB/HER family of receptor tyrosine kinases, is a transmembrane glycoprotein that, upon activation, triggers multiple downstream signaling cascades crucial for cellular processes.[1]

Mechanism of Activation

Under normal physiological conditions, the binding of specific ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of EGFR induces a conformational change.[1][2] This change facilitates the formation of receptor homodimers (EGFR/EGFR) or heterodimers with other ErbB family members, most commonly HER2.[3] Dimerization leads to the activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues within the C-terminal tail.[1][3] These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling.[3]

In NSCLC, this signaling can be constitutively activated through several oncogenic mechanisms:

-

Activating Mutations: Somatic mutations within the EGFR kinase domain (exons 18-21) can lead to ligand-independent activation of the receptor.[4][5]

-

Gene Amplification: An increased copy number of the EGFR gene leads to overexpression of the receptor protein, enhancing signaling.[3]

-

Protein Overexpression: Increased EGFR protein levels, observed in up to 60% of NSCLC tumors, can also drive aberrant signaling and are associated with a poor prognosis.[3][6]

Core Downstream Signaling Pathways

The activated EGFR receptor orchestrates a complex network of intracellular signals, primarily through three canonical pathways that are central to NSCLC pathogenesis.[4][6]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This is a critical pathway for cell proliferation and differentiation.[7] Docking of the Grb2/SOS complex to phosphorylated EGFR activates RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK1/2, and ultimately ERK1/2.[7][8] Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.

-

PI3K/Akt/mTOR Pathway: This pathway is fundamental for promoting cell survival and inhibiting apoptosis (programmed cell death).[3][7] Phosphorylated EGFR recruits and activates Phosphatidylinositol 3-kinase (PI3K).[9] PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt.[9] Activated Akt influences a multitude of substrates, including mTOR, which regulates protein synthesis and cell growth.[9][10]

-

JAK/STAT Pathway: This pathway is involved in cell survival, proliferation, and inflammation.[4][11] Upon EGFR activation, Janus Kinases (JAKs) are recruited and activated, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[4][12] Phosphorylated STATs dimerize, translocate to the nucleus, and function as transcription factors for genes involved in cell survival and proliferation.[3]

Caption: Canonical EGFR signaling pathways activated in NSCLC.

Quantitative Data on EGFR Alterations in NSCLC

The frequency of EGFR mutations and protein expression varies significantly across different patient populations and tumor characteristics.

EGFR Mutation Frequency

Activating EGFR mutations are more prevalent in certain demographics. The most common "classical" mutations are deletions in exon 19 and the L858R point mutation in exon 21, which together account for the vast majority of sensitizing mutations to TKIs.[3][13]

Table 1: Frequency of EGFR Mutations by Ethnicity and Geographic Region in NSCLC Adenocarcinoma.

| Region/Ethnicity | EGFR Mutation Frequency (%) | Key Mutation Types | Reference(s) |

|---|---|---|---|

| East Asians | 40 - 55% | Exon 19 del, L858R | [4] |

| Caucasians | 5 - 15% | Exon 19 del, L858R | [4] |

| Asia-Pacific | 47% (Range: 20-76%) | Not specified | [14] |

| Europe | 17% (Range: 10-39%) | Not specified | [14] |

| North America | 23% (Range: 12-42%) | Not specified | [14] |

| South America | 36% (Range: 9-67%) | Not specified | [14] |

| Indian Subcontinent | 26% (Range: 22-27%) | Not specified |[14] |

Table 2: Distribution of Major EGFR Mutation Subtypes in EGFR-Mutant NSCLC.

| Mutation Subtype | Frequency (%) | Reference(s) |

|---|---|---|

| Exon 19 Deletions | 39.5 - 50.3% | [15][16] |

| Exon 21 L858R | 35.7 - 42.6% | [15][16] |

| Exon 20 T790M (Resistance) | ~5% (at diagnosis) | [17] |

| Other (Uncommon) Mutations | 10 - 15% |[18] |

EGFR Protein Overexpression

While mutation status is the primary biomarker for TKI therapy, EGFR protein overexpression is also a common feature of NSCLC.

Table 3: EGFR Protein Expression in NSCLC.

| Parameter | Finding | Reference(s) |

|---|---|---|

| Frequency of Overexpression | ~60% of NSCLC tumors | [3][6] |

| Association with Prognosis | Associated with poor prognosis | [3][6] |

| Predictive Value for TKIs | Conflicting results, generally not recommended as a standalone predictive biomarker. |[19][20] |

Key Experimental Protocols

The characterization of EGFR status in NSCLC relies on a set of core laboratory techniques to assess gene mutations, protein expression, and pathway activation.

Western Blotting for EGFR and Phospho-EGFR

Western blotting is used to detect and quantify total and phosphorylated (activated) forms of EGFR and its downstream effectors like Akt and ERK.

Methodology:

-

Protein Extraction: Lyse NSCLC cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the total protein concentration of the lysates using a Bradford or BCA assay to ensure equal loading.[21]

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-40 μg) onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) for separation based on molecular weight.[21][22]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[21][23]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total EGFR, phospho-EGFR (e.g., pY1068), total Akt, phospho-Akt, etc., diluted in blocking buffer.[21][24] A loading control antibody (e.g., β-Actin or GAPDH) should be used to confirm equal loading.[21]

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1-1.5 hours at room temperature.[21]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[21]

-

Quantification: Densitometry analysis (e.g., using ImageJ software) can be used to quantify band intensity relative to the loading control.[21]

Caption: Standard experimental workflow for Western Blotting.

Immunohistochemistry (IHC) for EGFR Expression

IHC is used to visualize EGFR protein expression and localization within the context of tumor tissue architecture.

Methodology:

-

Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections (3-5 μm thick) mounted on positively charged slides.[25][26]

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.[27]

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a buffer solution (e.g., Cell Conditioning 1) in an automated stainer to unmask the antigen epitopes.[27]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific protein binding sites.

-

Primary Antibody Incubation: Incubate slides with a primary antibody specific for EGFR. Mutation-specific antibodies (e.g., for exon 19 deletion or L858R) can also be used.[26][28] Incubation times and temperatures vary by antibody (e.g., 30-60 minutes at 37°C).[27][28]

-

Detection System: Apply a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) or a polymer-based detection system.[28]

-

Chromogen Application: Add a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody reaction.[28]

-

Counterstaining: Lightly counterstain the slide with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.

-

Pathological Scoring: A pathologist evaluates the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells. An H-score, which combines intensity and percentage, may be calculated.[27]

Caption: Standard experimental workflow for Immunohistochemistry (IHC).

Next-Generation Sequencing (NGS) for EGFR Mutation Detection

NGS is a high-throughput method that allows for the sensitive and comprehensive detection of EGFR mutations, including common, rare, and resistance mutations, often as part of a larger gene panel.

Methodology:

-

DNA Extraction: Isolate genomic DNA from FFPE tumor tissue, cytological smears, or plasma (for cell-free DNA).[29][30] Quality and quantity of DNA are critical.

-

Library Preparation:

-

Fragmentation: Shear the extracted DNA into smaller fragments.

-

End-Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine base.

-

Adapter Ligation: Ligate platform-specific adapters to the DNA fragments. These adapters contain sequences for amplification and sequencing.

-

Target Enrichment (for targeted panels): Use hybridization capture or amplicon-based methods (e.g., Oncomine Precision Assay) to selectively enrich for the EGFR gene or a panel of cancer-related genes.[31]

-

-

Amplification: Amplify the adapter-ligated, enriched library via PCR to generate enough material for sequencing.

-

Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq). The sequencer reads the nucleotide sequence of each DNA fragment.[30]

-

Data Analysis (Bioinformatics):

-

Base Calling and Quality Control: Convert raw sequencing signals into nucleotide bases and filter out low-quality reads.

-

Alignment: Align the sequencing reads to a human reference genome (e.g., hg19/GRCh37).[29]

-

Variant Calling: Identify differences (variants) between the sample's DNA and the reference genome.

-

Annotation and Interpretation: Annotate the identified variants to determine their type (e.g., point mutation, insertion, deletion), location (e.g., exon 19), and clinical significance.

-

References

- 1. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined EGFR and VEGFR versus Single EGFR Signaling Pathways Inhibition Therapy for NSCLC: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]

- 3. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Profiling of Non-Small Cell Lung Cancer Cells with Activating EGFR Somatic Mutations | PLOS One [journals.plos.org]

- 6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) [mdpi.com]

- 7. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]

- 8. researchgate.net [researchgate.net]

- 9. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genesandcancer.com [genesandcancer.com]

- 11. Cell Behavior of Non-Small Cell Lung Cancer Is at EGFR and MicroRNAs Hands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EGFR mutation incidence in non-small-cell lung cancer of adenocarcinoma histology: a systematic review and global map by ethnicity (mutMapII) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Various Subtypes of EGFR Mutations in Patients With NSCLC Define Genetic, Immunologic Diversity and Possess Different Prognostic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Epidermal Growth Factor Receptor Immunohistochemistry: Comparison of Antibodies and Cutoff Points to Predict Benefit From Gefitinib in a Phase 3 Placebo-Controlled Study in Advanced Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EGFR Protein Expression in Non-Small Cell Lung Cancer Predicts Response to an EGFR Tyrosine Kinase Inhibitor – A Novel Antibody for Immunohistochemistry or AQUA Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Western blotting of the proteins EGFR, HER-2 and COX-2 [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. Identification of EGFR Mutations by Immunohistochemistry with EGFR Mutation–Specific Antibodies in Biopsy and Resection Specimens from Pulmonary Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. aacrjournals.org [aacrjournals.org]

- 29. researchgate.net [researchgate.net]

- 30. publications.ersnet.org [publications.ersnet.org]

- 31. ascopubs.org [ascopubs.org]

The Role of Epidermal Growth Factor Receptor (EGFR) in Glioblastoma Tumor Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal growth factor receptor (EGFR) is a critical player in the molecular landscape of glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2][3][4] Its frequent genetic alterations, including amplification and mutation, drive oncogenic signaling pathways that promote tumor growth, survival, invasion, and angiogenesis.[1][2][3][5][6][7][8] This technical guide provides a comprehensive overview of the role of EGFR in glioblastoma progression, with a focus on the underlying molecular mechanisms, key experimental methodologies for its assessment, and its significance as a therapeutic target.

Introduction to EGFR in Glioblastoma

The epidermal growth factor receptor is a receptor tyrosine kinase (RTK) that, upon ligand binding, activates downstream signaling cascades crucial for normal cellular processes.[9][10] In glioblastoma, however, the EGFR signaling pathway is frequently hijacked. EGFR gene amplification is one of the most common genetic abnormalities in primary GBM, occurring in approximately 40-50% of cases.[1][2][11][12][13] This amplification leads to a significant overexpression of the EGFR protein, contributing to uncontrolled cell proliferation and survival.[2]

Furthermore, a substantial portion of tumors with EGFR amplification also harbor a specific mutation known as EGFRvIII (variant III).[1][3] This mutation is an in-frame deletion of exons 2-7, resulting in a truncated, constitutively active receptor that signals independently of ligand binding.[10][13][14][15] EGFRvIII is considered more tumorigenic than its wild-type counterpart and is associated with a more aggressive disease course.[2][16]

Core Signaling Pathways Driven by EGFR in Glioblastoma

The oncogenic effects of EGFR and EGFRvIII in glioblastoma are primarily mediated through the activation of two major downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway.[2][3][17][18]

The PI3K/AKT/mTOR Pathway

Activation of EGFR leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates AKT.[17][19] Activated AKT is a central node in this pathway, promoting cell survival by inhibiting pro-apoptotic proteins and fostering cell growth and proliferation through the activation of the mammalian target of rapamycin (mTOR).[17][19][20] The PI3K/AKT/mTOR pathway is a critical driver of tumor cell growth, metabolism, and survival in glioblastoma.[17][21][22]

The RAS/RAF/MEK/ERK Pathway

Upon activation, EGFR can also recruit the adaptor protein Grb2, which in turn activates the small GTPase RAS.[7][13] This initiates a kinase cascade, where activated RAS recruits and activates RAF, which then phosphorylates and activates MEK.[7] MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinase (ERK).[7] Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and migration.[7][23] The RAS/RAF/MEK/ERK pathway is a key regulator of cell cycle progression and invasion in glioblastoma.[23][24]

Quantitative Data on EGFR Alterations in Glioblastoma

The prevalence of EGFR alterations in glioblastoma has been extensively studied. The following tables summarize key quantitative data from various studies.

| EGFR Alteration | Frequency in Primary Glioblastoma | Key Notes | References |

| Gene Amplification | 40% - 57.4% | A hallmark of the classical subtype of GBM. | [1][2][3][11][13] |

| EGFRvIII Mutation | ~50% of EGFR-amplified tumors | Results in a constitutively active receptor. | [1][15] |

| Overexpression | ~40% - 50% | Often, but not always, linked to gene amplification. | [1] |

| Prognostic Significance of EGFR Alterations | Finding | References |

| EGFR Amplification | Associated with worse overall survival. | [25] |

| EGFRvIII Expression | Conflicting reports on prognostic significance. Some studies suggest a worse prognosis, while others find no significant association or even a favorable prognosis in certain contexts. | [3][14][15][25][26] |

| Co-occurrence of EGFR amplification and EGFRvIII | Not significantly associated with poorer overall survival in some meta-analyses. | [25] |

Experimental Protocols for EGFR Analysis in Glioblastoma

Accurate detection and characterization of EGFR status in glioblastoma are crucial for both research and clinical decision-making. The following sections provide detailed methodologies for key experiments.

Immunohistochemistry (IHC) for EGFR/EGFRvIII Expression

Objective: To determine the protein expression levels and localization of EGFR and EGFRvIII in glioblastoma tissue.

Methodology:

-

Tissue Preparation:

-

Use formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections (4-5 µm thick) mounted on positively charged slides.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow the slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in methanol for 10-15 minutes.

-

Block non-specific antibody binding by incubating with a protein block solution (e.g., normal goat serum) for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the sections with a primary antibody specific for total EGFR or the EGFRvIII mutant.

-

Dilute the primary antibody in antibody diluent to the manufacturer's recommended concentration.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash the slides with a wash buffer (e.g., TBS or PBS).

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash the slides and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount the coverslip using a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a light microscope.

-

Score the staining intensity and the percentage of positive tumor cells.

-

Fluorescence In Situ Hybridization (FISH) for EGFR Gene Amplification

Objective: To determine the copy number of the EGFR gene in glioblastoma cells.

Methodology:

-

Probe Selection:

-

Use a dual-color probe set consisting of a locus-specific identifier (LSI) probe for the EGFR gene (on chromosome 7p12) labeled with one fluorophore (e.g., SpectrumOrange) and a chromosome enumeration probe (CEP) for the centromere of chromosome 7 (CEP7) labeled with another fluorophore (e.g., SpectrumGreen).

-

-

Tissue Preparation:

-

Use FFPE glioblastoma tissue sections (4-5 µm thick).

-

Deparaffinize, rehydrate, and perform a pretreatment with a protease (e.g., pepsin or proteinase K) to digest proteins and allow probe penetration.

-

-

Denaturation:

-

Denature the chromosomal DNA in the tissue sections and the DNA probes separately by heating at 73-75°C for 5 minutes.

-

-

Hybridization:

-

Apply the denatured probe mixture to the tissue sections.

-

Incubate overnight at 37°C in a humidified chamber to allow the probes to hybridize to their target sequences.

-

-

Post-Hybridization Washes:

-

Wash the slides in a series of stringent wash buffers to remove unbound and non-specifically bound probes.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).

-

Mount the coverslip with an anti-fade mounting medium.

-

-

Analysis:

-

Visualize the signals using a fluorescence microscope equipped with appropriate filters.

-

Count the number of EGFR and CEP7 signals in at least 50-100 non-overlapping tumor cell nuclei.

-

Calculate the EGFR/CEP7 ratio. A ratio of ≥2.0 is typically considered indicative of gene amplification.

-

Next-Generation Sequencing (NGS) for EGFR Mutations

Objective: To identify specific mutations in the EGFR gene, including point mutations, insertions, and deletions.[27][28][29]

Methodology:

-

DNA Extraction:

-

Extract genomic DNA from FFPE or fresh-frozen glioblastoma tissue using a commercially available kit.

-

Quantify the DNA and assess its quality.

-

-

Library Preparation:

-

Fragment the genomic DNA to a desired size.

-

Ligate sequencing adapters to the DNA fragments.

-

Use a targeted gene panel that includes the EGFR gene to enrich for the target regions through hybridization capture or amplicon-based methods.

-

Perform PCR to amplify the captured or amplified DNA fragments.

-

-

Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina or Ion Torrent).

-

-

Data Analysis (Bioinformatics Pipeline):

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the sequencing reads to a human reference genome.

-

Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels) in the EGFR gene.

-

Annotation: Annotate the identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).

-

Filtering: Filter the variants based on quality scores, allele frequency, and known population frequencies to distinguish true somatic mutations from germline variants and sequencing artifacts.

-

-

Interpretation and Reporting:

-

Interpret the clinical significance of the identified EGFR mutations based on established databases and literature.

-

Generate a report detailing the identified mutations and their potential implications for targeted therapy.

-

EGFR as a Therapeutic Target and Mechanisms of Resistance

The prominent role of EGFR in glioblastoma has made it an attractive therapeutic target.[1][9] Strategies to inhibit EGFR signaling include small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[1][3][4] However, the clinical efficacy of EGFR-targeted therapies in glioblastoma has been limited due to several resistance mechanisms.[2][4][30][31]

Mechanisms of Resistance:

-

Ineffective Blood-Brain Barrier Penetration: Many EGFR inhibitors have poor penetration of the blood-brain barrier, limiting their access to the tumor.[2][19][31]

-

Intratumoral Heterogeneity: Glioblastomas are highly heterogeneous, and not all tumor cells may harbor the EGFR alteration being targeted.[2][28][32][33]

-

Compensatory Signaling Pathways: Tumor cells can activate alternative signaling pathways to bypass the inhibition of EGFR.[2][10][19][34]

-

Secondary Mutations: The development of secondary mutations in EGFR or downstream signaling components can confer resistance to targeted therapies.[19]

References

- 1. The epidermal growth factor receptor as a therapeutic target in glioblastoma multiforme and other malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Current Therapeutic Advances Targeting EGFR and EGFRvIII in Glioblastoma [frontiersin.org]

- 4. Targeting EGFR for Treatment of Glioblastoma: Molecular Basis to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR wild-type amplification and activation promote invasion and development of glioblastoma independent of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. EGFR-dependent mechanisms in glioblastoma: towards a better therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR and EGFRvIII Promote Angiogenesis and Cell Invasion in Glioblastoma: Combination Therapies for an Effective Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EGFR as a therapeutic target in glioblastoma | Siebert | Reviews in Health Care [journals.seedmedicalpublishers.com]

- 10. Mechanisms of EGFR Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Targeting EGFR in glioblastoma: Preclinical testing of dacomitinib. - ASCO [asco.org]

- 13. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression of EGFRvIII in Glioblastoma: Prognostic Significance Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Updated Insights on EGFR Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EGFR and mTOR as therapeutic targets in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glioblastoma - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. It’s all downstream from here: RTK/Raf/MEK/ERK pathway resistance mechanisms in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeting Ras-RAF-ERK and its Interactive Pathways as a Novel Therapy for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. thieme-connect.com [thieme-connect.com]

- 27. profiles.wustl.edu [profiles.wustl.edu]